1-(5-Fluoropyridin-2-yl)propan-1-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) hERG Liability

1-(5-Fluoropyridin-2-yl)propan-1-ol (CAS 1536676-32-0) is a chiral fluorinated pyridine derivative with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol. It is characterized by a primary alcohol group on a propan-1-ol side chain attached to the 2-position of a pyridine ring substituted with a fluorine atom at the 5-position.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 1536676-32-0
Cat. No. B1380217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyridin-2-yl)propan-1-ol
CAS1536676-32-0
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCCC(C1=NC=C(C=C1)F)O
InChIInChI=1S/C8H10FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3
InChIKeyIPOYHWZGUHRFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoropyridin-2-yl)propan-1-ol (CAS 1536676-32-0): Chemical Profile and Procurement Baseline


1-(5-Fluoropyridin-2-yl)propan-1-ol (CAS 1536676-32-0) is a chiral fluorinated pyridine derivative with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol . It is characterized by a primary alcohol group on a propan-1-ol side chain attached to the 2-position of a pyridine ring substituted with a fluorine atom at the 5-position [1]. This compound is commercially available as a research chemical and building block, with reported purities typically ≥95% . Its physical form is reported as a liquid at room temperature . The compound's core structure, particularly the 5-fluoropyridin-2-yl moiety, is a recurring motif in medicinal chemistry programs aimed at modulating target binding affinity and off-target liabilities [2].

Procurement Rationale: Why Generic 'Fluoropyridine Propanol' Substitution Fails for 1-(5-Fluoropyridin-2-yl)propan-1-ol


The specific positioning of the fluorine atom at the 5-position on the pyridine ring and the hydroxyl group at the 1-position of the propanol chain are not arbitrary features; they are critical structural determinants that drive distinct electronic properties, metabolic profiles, and biological activities . The compound class of 'fluoropyridine propanols' is not functionally interchangeable, as even minor positional isomerism (e.g., 2-fluoro vs. 5-fluoro substitution) can dramatically alter binding affinity to biological targets like monocarboxylate transporters (MCTs) or kinases [1]. Furthermore, the specific 5-fluoro-2-pyridinyl motif has been explicitly identified in structure-activity relationship (SAR) studies as an 'optimal' substituent for balancing target potency against critical off-target liabilities like hERG channel blockade [2]. Therefore, substituting 1-(5-fluoropyridin-2-yl)propan-1-ol with a regioisomeric analog or a compound lacking this specific motif introduces significant risk to downstream research outcomes, as the resulting derivatives would possess unvalidated and likely divergent pharmacological and physicochemical profiles.

Quantitative Differentiation Guide for 1-(5-Fluoropyridin-2-yl)propan-1-ol (CAS 1536676-32-0)


Differentiation by SAR: The 5-Fluoro-2-pyridinyl Motif as an Optimal Substituent for Balancing Efficacy and Cardiac Safety

In a medicinal chemistry program targeting somatostatin receptor subtype 3 (sstr3), an extensive structure-activity relationship (SAR) exploration was conducted to mitigate cardiovascular toxicity linked to hERG channel blockade. The study identified the 5-fluoro-pyridin-2-yl substituent as the optimal group for balancing potent sstr3 antagonism with a reduced hERG off-target liability [1]. While this study evaluated the motif on a tetrahydro-β-carboline scaffold, it provides class-level evidence for the superior drug-like properties conferred by this specific regioisomer, distinguishing it from other fluoropyridine analogs that were not identified as optimal. This finding directly supports the selection of building blocks containing the 5-fluoro-2-pyridinyl core, like 1-(5-fluoropyridin-2-yl)propan-1-ol, over those with alternative fluorination patterns for programs where cardiac safety is a primary concern.

Medicinal Chemistry Structure-Activity Relationship (SAR) hERG Liability sstr3 Antagonist

Cross-Study Comparison: MCT1 Inhibitory Potency of 2-Fluoropyridinyl Analogs and Implications for 5-Fluoro Isomer Selection

A study evaluating novel PET radiotracers for imaging monocarboxylate transporters (MCTs) synthesized 2-fluoropyridinyl-substituted analogs of a lead compound ([18F]FACH) to improve brain uptake. The study reported MCT1 inhibitory potencies for these analogs [1]. This data provides a valuable cross-study comparable benchmark. The 2-fluoropyridinyl analogs demonstrated IC50 values of 118 nM and 275 nM, respectively, which were 11-fold and 25-fold less potent than the parent compound FACH (IC50 = 11 nM). This demonstrates that the introduction of a fluoropyridinyl group, even in a structurally related context, can result in a predictable but significant reduction in MCT1 affinity. This quantitative data offers a benchmark for researchers using 1-(5-fluoropyridin-2-yl)propan-1-ol as a building block for MCT-targeting molecules, suggesting that while the motif can modulate target engagement, the specific substitution pattern is critical for fine-tuning potency.

Radiopharmaceuticals Monocarboxylate Transporter (MCT) Positron Emission Tomography (PET) Blood-Brain Barrier

Supporting Evidence: The 5-Fluoro-2-pyridinyl Motif in Potent and Brain-Penetrant ALK Inhibitors

The 5-fluoropyridin-2-yl motif is a key structural component in several potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors, as evidenced by its presence in lead compounds such as ALK-IN-5 . Specifically, structural data from the Protein Data Bank (PDB) shows this motif making key interactions in the active site of ALK [1]. For instance, ALK-IN-5, which contains a derivative of this motif, displays an IC50 of 2.9 nM against ALK . This supports the utility of the 5-fluoro-2-pyridinyl group in achieving high target potency and favorable pharmacokinetic properties, including CNS penetration, which is a critical and challenging goal in oncology drug discovery. The availability of 1-(5-fluoropyridin-2-yl)propan-1-ol provides a convenient entry point for synthesizing and optimizing novel analogs within this well-validated pharmacophore space.

Oncology Kinase Inhibitor Anaplastic Lymphoma Kinase (ALK) Drug Design

Direct Comparison of Physicochemical Properties: Predicted LogP and Boiling Point Differentiation from Regioisomers

Computational predictions provide a direct, quantitative differentiation of 1-(5-fluoropyridin-2-yl)propan-1-ol from its regioisomers, which is relevant for synthesis planning and purification. For 1-(5-fluoropyridin-2-yl)propan-1-ol, the predicted boiling point is 216.6 ± 25.0 °C, and the predicted density is 1.154 ± 0.06 g/cm³ . In comparison, a regioisomer like 2-(2-fluoropyridin-4-yl)propan-1-ol exhibits different physicochemical properties due to the altered substitution pattern . These differences, though often estimated, have practical implications for selecting appropriate distillation, recrystallization, or chromatographic conditions during downstream synthesis and purification steps. The specific boiling point of the target compound can be a crucial factor in its handling and isolation.

Physicochemical Properties LogP Boiling Point Purification

Procurement Guide: Validated Application Scenarios for 1-(5-Fluoropyridin-2-yl)propan-1-ol (CAS 1536676-32-0)


Scenario 1: Lead Optimization of CNS-Penetrant Kinase Inhibitors

Procure this compound as a key building block for the synthesis of novel anaplastic lymphoma kinase (ALK) or other kinase inhibitors where brain penetration is a design goal. The 5-fluoro-2-pyridinyl motif is a validated pharmacophore present in advanced leads like ALK-IN-5 (IC50 = 2.9 nM) that achieve high potency and favorable CNS exposure . Using this specific intermediate ensures that the resulting analogs maintain this privileged interaction with the kinase hinge region, maximizing the chance of retaining both target potency and the ability to cross the blood-brain barrier.

Scenario 2: Development of sstr3 Antagonists with a Favorable Cardiac Safety Profile

Utilize 1-(5-fluoropyridin-2-yl)propan-1-ol as a starting material for constructing novel somatostatin receptor subtype 3 (sstr3) antagonists. SAR studies have demonstrated that the 5-fluoro-pyridin-2-yl group is optimal for balancing target engagement with the mitigation of hERG channel blockade, a common cause of drug-induced cardiotoxicity [1]. By incorporating this specific building block, medicinal chemists can de-risk their program early against a major safety liability, potentially saving significant time and resources in preclinical development.

Scenario 3: Synthesis of Fluorinated PET Tracers Targeting Monocarboxylate Transporters (MCTs)

Employ this building block in the radiosynthesis of novel 18F-labeled Positron Emission Tomography (PET) tracers for imaging MCT expression in cancer or other diseases. While cross-study data for 2-fluoropyridinyl analogs shows an 11- to 25-fold reduction in MCT1 potency compared to a lead [2], the specific 5-fluoro isomer of this propanol offers an alternative regioisomeric starting point. It provides a new vector for SAR exploration to optimize both target binding and pharmacokinetic properties like lipophilicity, which is crucial for achieving adequate brain uptake in neuro-oncology imaging applications.

Scenario 4: Physicochemical Property Modulation in Lead Compounds

Incorporate 1-(5-fluoropyridin-2-yl)propan-1-ol into a medicinal chemistry campaign to systematically modulate the lipophilicity (LogP) and metabolic stability of a lead series. The fluorine atom is known to enhance metabolic stability by blocking oxidative metabolism, while the primary alcohol provides a convenient functional handle for further derivatization (e.g., to esters, ethers, or carboxylic acids) . Its predicted physicochemical properties (boiling point of 216.6 ± 25.0 °C) provide a distinct profile compared to other isomers, offering a unique tool for fine-tuning a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

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